molecular formula C4H4BClN2O2 B1592046 2-Chloropyrimidine-5-boronic acid CAS No. 1003845-06-4

2-Chloropyrimidine-5-boronic acid

Cat. No. B1592046
CAS RN: 1003845-06-4
M. Wt: 158.35 g/mol
InChI Key: YTCIHPTZKKWKKC-UHFFFAOYSA-N
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Description

2-Chloropyrimidine-5-boronic acid (2-CPBA) is a boronic acid derivative of pyrimidine, which is a heterocyclic aromatic compound containing four nitrogen atoms. It is widely used in organic synthesis and as a starting material for the preparation of various pyrimidine derivatives. In addition, it has recently been studied for its potential applications in various scientific research fields, such as drug discovery, medicinal chemistry, and biochemistry.

Scientific Research Applications

Synthesis of Fluorescent Dyes

2-Chloropyrimidine-5-boronic acid is used in the synthesis of novel fluorescent dyes, which are crucial for DNA labeling and genomic DNA incorporation work. These dyes can also be employed in biosensors for protein assays, providing a way to detect and quantify the presence of specific proteins .

Click Chemistry Applications

The compound finds use in click chemistry reactions, which are a class of biocompatible chemical reactions that are often used for bioconjugation, linking two molecules together, such as attaching a fluorescent dye to a protein or DNA .

Sensing Applications

Boronic acids, including 2-Chloropyrimidine-5-boronic acid, are known for their interactions with cis-diols and strong Lewis bases like fluoride or cyanide anions. This property makes them useful in various sensing applications, such as detecting sugars or other diol-containing molecules .

Cross-Coupling Reactions

This compound is also utilized in metal-catalyzed cross-coupling reactions like Suzuki–Miyaura, Stille, Kumada, Heck, and Sonogashira coupling. These reactions are fundamental in creating complex organic compounds from simpler ones .

properties

IUPAC Name

(2-chloropyrimidin-5-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BClN2O2/c6-4-7-1-3(2-8-4)5(9)10/h1-2,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTCIHPTZKKWKKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(N=C1)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60617678
Record name (2-Chloropyrimidin-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloropyrimidine-5-boronic acid

CAS RN

1003845-06-4
Record name (2-Chloropyrimidin-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloropyrimidine-5-boronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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